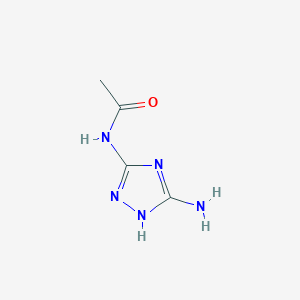

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUZJMBBMFBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398507 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80616-55-3 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (CAS 80616-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, with CAS Registry Number 80616-55-3, is a heterocyclic organic compound featuring a 1,2,4-triazole core. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its emerging significance as a scaffold in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2] This document will serve as a technical resource for professionals engaged in the research and development of novel therapeutics, offering detailed protocols and insights into the utility of this compound.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C4H7N5O and a molecular weight of 141.13 g/mol .[3] Its structure consists of a 1,2,4-triazole ring substituted with an amino group at the 5-position and an acetamido group at the 3-position. The presence of multiple nitrogen atoms and the amide group makes it a polar molecule with potential for extensive hydrogen bonding, which influences its solubility and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80616-55-3 | [3] |

| Molecular Formula | C4H7N5O | [3] |

| Molecular Weight | 141.13 g/mol | [3] |

| Purity | Typically ≥95% | [4] |

| Appearance | Solid (form may vary) | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [5] |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives often starts from readily available precursors like 3,5-diamino-1H-1,2,4-triazole.[6][7] While specific, detailed synthesis procedures for this exact compound are not extensively published in mainstream literature, analogous synthetic pathways for similar 3,5-disubstituted-1,2,4-triazoles provide a reliable framework. A plausible and common approach involves the selective acylation of one of the amino groups of 3,5-diamino-1H-1,2,4-triazole.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the triazole ring followed by selective functionalization. However, a more direct route starting from a pre-formed diamino-triazole is generally more efficient.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the selective acylation of diamines.

Objective: To synthesize this compound.

Materials:

-

3,5-diamino-1H-1,2,4-triazole

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3,5-diamino-1H-1,2,4-triazole in a minimal amount of pyridine under gentle heating.

-

Acylation: Cool the solution to 0-5°C using an ice bath. Slowly add 1 to 1.1 equivalents of acetic anhydride dropwise while stirring. The use of a slight excess of the acylating agent can drive the reaction to completion, but a large excess should be avoided to minimize di-acylation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration and wash with cold water. Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Applications in Research and Development

The 1,2,4-triazole nucleus is a key structural motif in a wide range of biologically active compounds.[1][2] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Drug Discovery

The presence of a free amino group provides a reactive handle for further chemical modifications, allowing for the generation of libraries of derivatives for screening. The acetamido group can also be modified or replaced. This versatility makes it an attractive starting point for medicinal chemistry campaigns targeting various diseases.

-

Kinase Inhibitors: The triazole scaffold is present in several known kinase inhibitors. The amino and acetamido groups can be functionalized to interact with specific residues in the ATP-binding pocket of kinases. For instance, related pyrazolopyrimidine cores with amino substituents have been developed as potent IRAK4 inhibitors for inflammatory diseases.[8]

-

Antimicrobial Agents: Triazole derivatives are well-known for their antifungal properties.[2] The this compound scaffold can be elaborated to design novel antifungal or antibacterial agents.

-

Antiparasitic Compounds: The 5-amino-1,2,3-triazole-4-carboxamide core has been identified as a novel scaffold for compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9]

Role as a Chemical Intermediate

This compound is primarily used in a research capacity as an intermediate for the synthesis of more complex molecules.[3] Its bifunctional nature (amino and acetamido groups on a stable heterocyclic core) allows for regioselective reactions to build larger molecular architectures.

Biological Activity and Mechanism of Action (Potential)

While specific biological data for this compound is not extensively documented in public literature, the broader class of 3,5-disubstituted-1,2,4-triazoles has been explored for various pharmacological activities.

Potential Signaling Pathway Interactions

Based on the activities of structurally related compounds, derivatives of this compound could potentially interact with several biological pathways.

Caption: Potential biological targets and downstream effects of derivative compounds.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its stable 1,2,4-triazole core, combined with reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a resource for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Hernández-Gil, J., Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]

-

LookChem. Cas 1455-77-2,1H-1,2,4-Triazole-3,5-diamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 178, Acetamide. [Link]

-

CP Lab Safety. This compound, 95% Purity, C4H7N5O, 1 gram. [Link]

-

Hernández-Gil, J., Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed. [Link]

-

Abdel-Wahab, B. F., Mabied, A. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

-

Gheldiu, A. M., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. [Link]

-

De Rycker, M., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(13), 5776-5797. [Link]

-

Hrobonova, K., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29599-29609. [Link]

-

Boechat, N., et al. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. Molecules, 16(9), 8083-8097. [Link]

-

Condroski, K. R., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 557-562. [Link]

-

Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(14), 3201. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemscene.com [chemscene.com]

- 6. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The document elucidates the primary synthetic pathways, with a critical focus on the challenges of regioselectivity inherent in the acylation of 3,5-diamino-1H-1,2,4-triazole. We will explore the mechanistic underpinnings of the reaction, detail optimized protocols, and present data in a clear, accessible format for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the design of bioactive molecules, appearing in a wide array of commercial and investigational drugs.[1] The presence of amino and acetamido groups on the triazole ring, as in this compound, offers multiple points for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. This compound and its analogues have been investigated for their potential as anticancer cyclin-dependent kinase (CDK) inhibitors, highlighting their relevance in modern drug discovery.[2]

The primary challenge in the synthesis of this compound lies in the selective acylation of one of the two amino groups of the starting material, 3,5-diamino-1H-1,2,4-triazole (guanazole).[3] This guide will address this challenge by providing a detailed, field-proven protocol that favors the desired mono-acetylated product.

Mechanistic Considerations and Regioselectivity

The synthesis of this compound from 3,5-diamino-1H-1,2,4-triazole involves the nucleophilic attack of an amino group on an acetylating agent. However, the starting material possesses three potential sites for acylation: the two exocyclic amino groups and the triazole ring nitrogen. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of acetylating agent, solvent, and temperature.[4]

Conventional acylation procedures can often lead to a mixture of mono-, di-, and even tri-acetylated derivatives, posing significant purification challenges.[4] Research has shown that the use of specific reagents and controlled conditions can achieve selective mono-acetylation.[4][5]

Recommended Synthetic Pathway

The most direct and reliable method for the synthesis of this compound is the selective acylation of 3,5-diamino-1H-1,2,4-triazole. While various acetylating agents can be employed, acetic anhydride in a suitable solvent under controlled temperature offers a reproducible route to the desired product.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is designed to favor the mono-acetylation of 3,5-diamino-1H-1,2,4-triazole.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,5-Diamino-1H-1,2,4-triazole | 98% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade | Fisher Scientific |

| Dimethylformamide (DMF) | Anhydrous | Major Supplier |

| Diethyl Ether | Laboratory Grade | Major Supplier |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.101 mol) of 3,5-diamino-1H-1,2,4-triazole in 100 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Acetylating Agent: Cool the solution to 0-5 °C using an ice bath. Add 10.3 g (0.101 mol) of acetic anhydride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The use of an equimolar amount of acetic anhydride is crucial for selective mono-acetylation.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Product Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of the product should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) followed by diethyl ether (2 x 30 mL).

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

4.3. Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The molecular formula is C4H7N5O, with a molecular weight of 141.13 g/mol .[6]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction or loss during workup. | Extend the reaction time or ensure efficient precipitation and collection of the product. |

| Formation of Di-acetylated Product | Excess acetic anhydride or elevated temperature. | Carefully control the stoichiometry of acetic anhydride and maintain a low reaction temperature during addition.[4] |

| Product Contamination | Impure starting materials or side reactions. | Use high-purity starting materials and ensure anhydrous conditions. |

Alternative Synthetic Approaches

While the direct acetylation of 3,5-diamino-1H-1,2,4-triazole is the most straightforward method, other approaches have been explored for the synthesis of related substituted 1,2,4-triazoles. These include multi-step syntheses involving the construction of the triazole ring from different precursors.[7][8][9] For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized from succinic anhydride and aminoguanidine hydrochloride, demonstrating an alternative strategy for introducing substituents.[7][8][9] Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids.[10]

Caption: Comparison of synthetic strategies for 1,2,4-triazoles.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. By understanding the underlying principles of regioselectivity and adhering to a well-defined protocol, researchers can reliably produce this valuable intermediate. The methodology presented in this guide, grounded in established chemical literature, provides a robust foundation for the successful synthesis and subsequent application of this compound in the development of novel therapeutics.

References

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22663-22674. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

-

Hernández-Gil, J., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]

-

Maliarchuk, S., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 20(7), 416–421. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. [Link]

-

Dżygiel, A., et al. (2002). Acetylation of 5-Amino-1H-[1][7][8]triazole Revisited. Organic Process Research & Development, 6(4), 459–463. [Link]

-

Alper, P. B., et al. (2006). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 8(21), 4743–4746. [Link]

-

Chernyshev, V. M., et al. (2009). Synthesis of 1-Acyl- and 1-Arylsulfonyl Derivatives of 3,5-Diamino-1,2,4-triazole. ResearchGate. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C4H7N5O, 1 gram. Retrieved from [Link]

-

Zhang, J., et al. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]

-

Kim, Y., et al. (2005). 1-Acyl-1H-[1][7][8]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of Medicinal Chemistry, 48(13), 4208–4211. [Link]

-

Li, H., et al. (2023). Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. ACS Energy Letters, 8(11), 4683–4690. [Link]

-

Sviridov, S. I., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(23), 13935–13945. [Link]

-

Galkin, A. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. [Link]

-

Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4647–4651. [Link]

-

Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. ResearchGate. [Link]

-

Masiukiewicz, E., et al. (2005). Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-Amino-1H-[1][7][8]triazole-3-carboxylate. Journal of Heterocyclic Chemistry, 42(5), 875–882. [Link]

-

Hernández-Gil, J., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. PubMed. [Link]

-

Fisher Scientific. (n.d.). 3,5-Diamino-1,2,4-triazole, 98%. Retrieved from [Link]

-

Boechat, N., et al. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. Molecules, 16(9), 8083–8097. [Link]

-

Monti, M., et al. (2022). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 27(19), 6599. [Link]

Sources

- 1. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Diamino-1,2,4-triazole, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Promising Triazole Derivative

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, a molecule of significant interest in medicinal chemistry and drug discovery, stands as a testament to the vast potential held within heterocyclic scaffolds. The 1,2,4-triazole core is a privileged structure, known to impart a diverse range of biological activities, from antimicrobial to anticancer effects. The strategic placement of amino and acetamido groups on this scaffold suggests a molecule with nuanced electronic and steric properties, influencing its interactions with biological targets.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to understanding and harnessing the potential of this compound. Recognizing the scarcity of consolidated data for this specific entity, this guide takes a holistic approach. It not only presents the foundational chemical identity of the molecule but also provides a detailed roadmap for its empirical characterization. We delve into the causality behind experimental choices, offering field-proven insights into the methodologies required to elucidate its complete physicochemical profile. This document is structured to be a self-validating system, where the rationale behind each protocol reinforces the integrity of the expected data. By grounding our discussion in authoritative protocols and established scientific principles, we aim to empower researchers to confidently synthesize, characterize, and ultimately unlock the therapeutic promise of this compound.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For this compound, this involves a synergistic application of spectroscopic and spectrometric techniques.

Core Chemical Attributes

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₄H₇N₅O | |

| Molecular Weight | 141.13 g/mol | |

| CAS Number | 80616-55-3 |

Proposed Synthesis Pathway

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the acetylation of aminotriazoles. A logical approach involves the selective acetylation of the exocyclic amino group of 3,5-diamino-1H-1,2,4-triazole.

A study on the acetylation of 5-amino-1H-[1][2][3]triazole highlights that the reaction conditions significantly influence the regioselectivity and the degree of acetylation.[2][3][4] For the targeted synthesis of this compound, a method employing a controlled amount of acetic anhydride in a suitable solvent like dimethylformamide (DMF) at room temperature would be a rational starting point. This approach is anticipated to favor mono-acetylation of one of the amino groups.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Spectrometric Characterization

The structural integrity of the synthesized this compound must be rigorously confirmed through a suite of spectroscopic and spectrometric analyses.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR spectra are essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal key signals corresponding to the different proton environments in the molecule. This includes the protons of the amino group, the amide N-H proton, the methyl protons of the acetyl group, and the C-H proton of the triazole ring. The integration of these signals will provide the ratio of protons in each environment, and their splitting patterns (multiplicity) will offer insights into neighboring protons. For instance, the methyl protons of the acetyl group should appear as a singlet, integrating to three protons. The amino group protons and the amide proton will likely appear as broad singlets, and their chemical shifts may be concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon of the acetyl group, the carbonyl carbon of the amide, and the two distinct carbons of the triazole ring. The chemical shifts of these carbons are indicative of their electronic environment.

-

2D NMR Techniques: To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY will establish proton-proton couplings, HSQC will correlate directly bonded protons and carbons, and HMBC will reveal long-range correlations between protons and carbons, helping to piece together the molecular fragments.

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino and amide) | 3400-3100 |

| C=O stretching (amide) | 1700-1650 |

| N-H bending (amino) | 1650-1580 |

| C-N stretching | 1400-1000 |

| C-H stretching (methyl) | 2960-2850 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound (C₄H₇N₅O). The expected exact mass can be calculated and compared with the experimentally determined value, providing a high degree of confidence in the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, dissolution rate, and bioavailability.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound. For this compound, the melting point would be determined using a calibrated melting point apparatus.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating Rate: The sample is heated at a rapid rate initially to determine an approximate melting range. Subsequently, the determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[5] Obtaining suitable single crystals of this compound would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation. Furthermore, the crystal packing arrangement, including any intermolecular hydrogen bonding, can be elucidated, which is crucial for understanding the solid-state stability and properties of the compound. For instance, a study on a related compound, N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, revealed an extensive three-dimensional network of hydrogen bonds in the crystal lattice.[6]

Diagram of X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Solution-State Properties

The behavior of a compound in solution is paramount for its formulation into a drug product and its subsequent absorption in the body.

Solubility

Solubility is a critical physicochemical property that influences the bioavailability of a drug. The solubility of this compound should be determined in various relevant media, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8, simulating gastrointestinal conditions), and biorelevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state, in turn, affects solubility, permeability, and receptor binding. This compound has several ionizable groups, including the amino group and the triazole ring nitrogens, and thus may have multiple pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: The pKa values are determined from the inflection points of the titration curve. Specialized software is often used for accurate calculation.

Diagram of Physicochemical Characterization Funnel

Sources

- 1. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation of 5-Amino-1H-[1,2,4]triazole Revisited [fitforthem.unipa.it]

- 5. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Technique Approach to the Definitive Structure Elucidation of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and coordination properties. N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, a disubstituted aminotriazole, presents a compelling case study in structure elucidation due to its potential for tautomerism and isomeric ambiguity arising from its synthesis. This guide provides a comprehensive, field-proven framework for the unambiguous determination of its molecular structure. We move beyond a simple listing of techniques to explain the causal logic behind a multi-pronged analytical strategy, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

Introduction: The Structural Challenge

This compound (Molecular Formula: C₄H₇N₅O, Molecular Weight: 141.13 g/mol ) is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with a primary amino group at the C5 position and an acetamide group at the C3 position.[1] The significance of 3,5-disubstituted 1,2,4-triazoles lies in their proven utility as scaffolds for developing kinase inhibitors, antibacterial agents, and other therapeutic compounds.[2]

The primary challenge in characterizing this molecule is not merely confirming the presence of its constituent functional groups, but definitively establishing their connectivity and resolving the inherent tautomerism of the triazole ring. Annular prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring, significantly influences the molecule's chemical properties and biological interactions.[2][3][4] Furthermore, a typical synthesis via acetylation of 3,5-diamino-1H-1,2,4-triazole could potentially yield multiple isomers, including N-acetylation at the C5-amino group or di-acetylation products.[5][6] Therefore, a rigorous, multi-technique approach is not just recommended; it is imperative for unequivocal structure validation.

The Elucidation Workflow: An Integrated Strategy

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis: Building the Molecular Framework

Mass Spectrometry (MS)

Causality: The initial step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which validates the elemental composition (C₄H₇N₅O) and rules out unexpected products like di-acetylated derivatives.

Experimental Protocol (ESI-TOF):

-

Prepare a 1 mg/mL solution of the purified compound in methanol or acetonitrile.

-

Introduce the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Analyze the resulting spectrum for the exact mass and compare it to the theoretical value.

Expected Data & Interpretation:

| Ion | Theoretical m/z | Observed m/z (example) | Interpretation |

| [M+H]⁺ | 142.0723 | 142.0725 | Confirms the molecular formula C₄H₇N₅O. |

| [M+Na]⁺ | 164.0542 | 164.0544 | Common sodium adduct, further supporting the molecular weight. |

| Fragmentation Ion 1 | 100.0617 | ~100.06 | Corresponds to the loss of ketene (CH₂=C=O) from the [M+H]⁺ ion, characteristic of N-acetyl compounds. |

| Fragmentation Ion 2 | 84.0512 | ~84.05 | Corresponds to the 3,5-diamino-1H-1,2,4-triazole core fragment [M-C₂H₃O+H]⁺. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule. It provides direct evidence for the amino (-NH₂), amide (-CONH-), and triazole ring functionalities.

Experimental Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the solid, purified sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| 3400 - 3200 | Strong, Broad | N-H Stretching | Overlapping signals from the primary amine (-NH₂), amide (N-H), and triazole ring (N-H).[7][8] |

| ~1680 | Strong | C=O Stretching (Amide I) | Confirms the presence of the carbonyl group in the acetamide functionality.[9] |

| ~1620 | Medium | N-H Bending | Often associated with the primary amino group scissoring vibration. |

| ~1550 | Medium | N-H Bending (Amide II) | Characteristic C-N-H bending mode of the secondary amide, confirming the acetamide linkage. |

| 1500 - 1400 | Medium | C=N, C-N Stretching | Vibrations associated with the triazole ring structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful spectroscopic tool for mapping the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides an unambiguous assignment of all protons and carbons and confirms the point of attachment of the acetamide group to the triazole ring.

Experimental Protocol (in DMSO-d₆):

-

Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and slow the exchange of labile N-H protons, allowing for their observation.[10]

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (N-H) will exchange with deuterium and their signals will disappear, confirming their identity.

-

Acquire 2D correlation spectra: HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range correlations over 2-3 bonds).[11]

Expected Data & Interpretation:

¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | D₂O Exchange | Interpretation |

| ~11.5 | broad s | 1H | Triazole NH | Disappears | Labile proton on the triazole ring. |

| ~9.5 | s | 1H | Amide NH | Disappears | Confirms the secondary amide proton. |

| ~6.5 | broad s | 2H | Amino NH ₂ | Disappears | Confirms the primary amino group protons. |

| 2.05 | s | 3H | Acetyl CH ₃ | No change | Singlet for the three equivalent methyl protons of the acetamide group.[12] |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~168.0 | Amide C =O | Carbonyl carbon of the acetamide group.[13] |

| ~158.0 | Triazole C 5-NH₂ | Carbon of the triazole ring attached to the amino group. |

| ~155.0 | Triazole C 3-NH | Carbon of the triazole ring attached to the acetamide group. |

| ~22.0 | Acetyl C H₃ | Methyl carbon of the acetamide group. |

2D NMR - The Definitive Link: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. A correlation between the amide N-H proton (~9.5 ppm) and the triazole ring carbon C3 (~155.0 ppm) provides irrefutable evidence that the acetamide group is attached to the C3 position of the triazole ring, thus confirming the structure as this compound and ruling out the C5-substituted isomer.

Caption: Key HMBC correlation confirming connectivity.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality: While spectroscopic methods build a robust and consistent picture of the molecular structure in solution, single-crystal X-ray crystallography provides the "gold standard" of proof. It delivers an unambiguous 3D model of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding networks.[14][15][16][17][18] This technique is the ultimate arbiter for confirming the tautomeric form present in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a water/ethanol mixture).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[15]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[14][16] The refinement process generates the final structural model.

Expected Data & Interpretation: The crystallographic data will confirm:

-

Connectivity: The atom-to-atom connections will validate the structure determined by NMR.

-

Tautomerism: The location of the hydrogen atom on the triazole ring nitrogens will be resolved, confirming the specific tautomer present in the solid state (e.g., 1H, 2H, or 4H).

-

Planarity: The dihedral angles between the triazole ring and the acetamide group can be measured precisely.[14][19]

-

Hydrogen Bonding: The analysis will reveal an extensive network of intermolecular hydrogen bonds involving the amino, amide, and triazole N-H groups as donors and the nitrogen atoms and carbonyl oxygen as acceptors. These interactions are critical to understanding the solid-state packing and physical properties of the material.[14][20]

Conclusion

The structure elucidation of this compound is a clear demonstration of the necessity for a synergistic and multi-faceted analytical approach. While individual techniques like MS and FTIR provide foundational data, they are insufficient to resolve the inherent isomeric and tautomeric ambiguities of this substituted triazole system. The definitive connectivity is established through a combination of 1D and 2D NMR experiments, with the HMBC spectrum serving as the critical link. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for advanced research and development in the pharmaceutical and chemical sciences.

References

-

Chaudhary, P. M., Chavan, S. R., Kavitha, M., Maybhate, S. P., Deshpande, S. R., Likhite, A. P., & Rajamohanan, P. R. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168–1174. [Link]

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(36), 20235–20244. [Link]

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(36), 20235–20244. [Link]

-

Supporting Information for Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 2-tetrahydropyranyl-1,3,5-triazine. RSC Advances. [Link]

-

Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]

-

Bandyopadhyay, P., & Mandal, D. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega, 8(48), 45963–45976. [Link]

-

Micura, R., et al. Supporting Information for Isotope-labeling of the Phosphate-Ribose Backbone of RNA. [Link]

-

Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2695. [Link]

-

Semantic Scholar. (2024). Design, Synthesis, Structural Elucidation and Spectroscopic Studies of Novel 1,4-Disubstituted 1,2,3-Triazole Derivative for Pharmaceutical Applications. [Link]

-

Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(36), 20235–20244. [Link]

-

Crystal Structures of two Triazole Derivatives. (2010). Crystal Structures of two Triazole Derivatives. [Link]

-

Benci, K., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 27(18), 5894. [Link]

-

Otaka, A., et al. (2023). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 24(13), 11099. [Link]

-

Gáspár, A., & Kasprzyk-Hordern, B. (2005). Acetylation of 5-amino-1H-[3][11][21]triazole revisited. Journal of Mass Spectrometry, 40(8), 1038–1047. [Link]

-

Gomha, S. M., et al. (2021). Synthesis and Screening of New[4][11][21]Oxadiazole,[3][11][21]Triazole, and[3][11][21]Triazolo[4,3-b][3][11][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 291. [Link]

-

Bakunov, S. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 80, 131920. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 178, Acetamide. [Link]

-

ResearchGate. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. [Link]

-

CP Lab Safety. This compound, 95% Purity, C4H7N5O, 1 gram. [Link]

-

Supporting Information for Total Synthesis of (+)-Ratjadone A. Royal Society of Chemistry. [Link]

-

Pang, W., et al. (2010). N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405. [Link]

-

Bekircan, O., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide. Molbank, 2018(3), M996. [Link]

-

Hernández-Gil, J., Ferrer, S., Ballesteros, R., & Castiñeiras, A. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227–o228. [Link]

-

Dolzhenko, A. V., et al. (2009). 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2617. [Link]

-

NIOSH Manual of Analytical Methods (NMAM), 4th ed. (1994). Method 2005. [Link]

-

Krasavin, M., & Parchinsky, V. (2018). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 23(11), 2993. [Link]

-

Gáspár, A., & Kasprzyk-Hordern, B. (2005). Acetylation of 5-amino-1H-[3][11][21]triazole revisited. Journal of Mass Spectrometry, 40(8), 1038–1047. [Link]

-

ResearchGate. (2018). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene [E]. [Link]

-

Gáspár, A., & Mąkosza, M. (2006). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[3][11][21]triazole-3-carboxylate. Journal of Molecular Structure, 794(1-3), 22–32. [Link]

-

Paz, F. A. A., et al. (2011). 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. [Link]

-

ResearchGate. (2019). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP. [Link]

-

PureSynth. Nitrosamine Impurities. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. N-(1-Diacetylamino-1H-tetrazol-5-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

"spectral data for N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide"

An In-depth Technical Guide to the Spectral Analysis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

Abstract

This compound (CAS: 80616-55-3; Molecular Formula: C₄H₇N₅O) is a heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] Its structure, combining an amino-triazole core with an acetamide functional group, presents a unique scaffold for designing novel therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known for a wide range of biological activities.[2][3] Accurate structural elucidation and characterization are paramount for its application in synthesis, quality control, and mechanism-of-action studies. This guide provides a comprehensive analysis of the expected spectral data for this compound, detailing the theoretical underpinnings and practical methodologies for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is the foundation for interpreting its spectral output. The molecule features several key functional groups that give rise to characteristic spectroscopic signals: an acetamide group (-NH-C(O)-CH₃), a primary amino group (-NH₂), and the 1,2,4-triazole ring itself.

A critical consideration for 1,2,4-triazoles is the phenomenon of annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between positions.[4][5] This can influence the chemical environment of the ring atoms and the attached functional groups, potentially leading to broadened signals or the observation of multiple species in equilibrium, particularly in NMR spectroscopy.

Caption: Chemical structure of this compound.

Integrated Spectroscopic Workflow

A robust characterization of a novel or synthesized compound relies on the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, data from NMR, IR, and MS are integrated to confirm the molecular structure, purity, and identity. The workflow below illustrates this interdependent process, which forms the core of a self-validating analytical system.

Caption: Integrated workflow for spectroscopic structural confirmation.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[6] For this compound, the spectrum is predicted to show distinct signals for the different types of protons.

Expected ¹H NMR Signals (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| ~ 12.0 - 13.0 | Broad Singlet | 1H | Triazole N-H: The acidic proton on the triazole ring. Its broadness is due to quadrupole broadening from adjacent nitrogen atoms and potential tautomerism. Disappears upon D₂O exchange.[2] |

| ~ 9.5 - 10.5 | Broad Singlet | 1H | Amide N-H: The proton of the acetamide linkage. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group. Disappears upon D₂O exchange. |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | Amino -NH₂: Protons of the primary amine. Often appears as a broad singlet and will disappear upon D₂O exchange.[7] |

| ~ 2.0 | Singlet | 3H | Methyl -CH₃: The three equivalent protons of the acetamide methyl group. Appears as a sharp singlet as there are no adjacent protons for coupling.[8] |

Expert Insights & Causality

The choice of solvent is critical. DMSO-d₆ is preferred over CDCl₃ because it is an excellent solvent for polar compounds and its ability to form hydrogen bonds slows down the exchange rate of labile N-H protons, making them more likely to be observed as distinct, albeit broad, signals.[3] A D₂O exchange experiment is a self-validating step; the disappearance of the signals assigned to N-H protons confirms their identity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

-

Acquisition:

-

Record a standard one-dimensional ¹H spectrum at 298 K.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[3]

-

-

Validation: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum to confirm the exchangeable N-H protons.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Signals (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~ 168 - 172 | C=O (Amide Carbonyl): The carbonyl carbon is significantly deshielded and appears far downfield.[9] |

| ~ 155 - 160 | C3-Triazole: The carbon atom of the triazole ring bonded to the acetamide nitrogen. Its chemical shift is influenced by the attached nitrogen atoms and the amide group. |

| ~ 150 - 155 | C5-Triazole: The carbon atom of the triazole ring bonded to the primary amino group. Its environment is distinct from C3. |

| ~ 22 - 25 | -CH₃ (Methyl Carbon): The carbon of the acetamide methyl group, appearing in the typical aliphatic region. |

Expert Insights & Causality

The chemical shifts of the triazole ring carbons (C3 and C5) are highly sensitive to the electronic effects of their substituents and the tautomeric form of the ring.[10] The significant downfield shifts are characteristic of carbons within an electron-deficient heterocyclic aromatic system. Broadband proton decoupling is a standard technique used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz).[3]

-

Acquisition:

-

Record a one-dimensional ¹³C spectrum with broadband proton decoupling.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy, especially for the non-protonated carbonyl and triazole carbons.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[3]

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[6]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |

| 3400 - 3100 | N-H Stretch | -NH₂ and -NH-: A complex, broad absorption region resulting from symmetric and asymmetric stretching of the primary amine and the N-H stretching of the amide and triazole ring.[7][11] |

| ~ 1680 - 1650 | C=O Stretch | Amide I Band: A strong, sharp absorption characteristic of the carbonyl group in the acetamide moiety. This is one of the most prominent peaks in the spectrum. |

| ~ 1640 - 1590 | N-H Bend / C=N Stretch | Amine Scissoring & Ring Vibration: Bending vibration of the primary amine, often overlapping with C=N stretching vibrations from the triazole ring. |

| ~ 1560 - 1520 | N-H Bend | Amide II Band: A combination of N-H bending and C-N stretching from the amide linkage. |

Expert Insights & Causality

The broadness of the N-H stretching region is a direct result of extensive intermolecular hydrogen bonding, a key feature of this molecule due to its multiple N-H donors and nitrogen/oxygen acceptors. This hydrogen bonding network significantly influences the physical properties of the compound, such as its melting point and solubility.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure firm contact with the sample.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[6]

Expected Mass Spectrometric Data:

-

Molecular Formula: C₄H₇N₅O

-

Exact Mass: 141.0651

-

Molecular Weight: 141.13 g/mol [1]

-

Expected Molecular Ion Peak (M+H)⁺: In Electrospray Ionization (ESI) positive mode, the base peak is expected at m/z 142.0729, corresponding to the protonated molecule.

-

Key Fragmentation Pathways: The molecule is expected to fragment via cleavage of the amide bond or loss of small neutral molecules.

-

Loss of Acetyl Group: Fragmentation could lead to the formation of a 3,5-diamino-1,2,4-triazole cation (m/z ~99).

-

Loss of Ketene: A common fragmentation for acetamides involves the loss of ketene (CH₂=C=O) from the molecular ion, resulting in a peak at m/z ~99.

-

Expert Insights & Causality

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.[3] By measuring the mass-to-charge ratio to four or more decimal places, HRMS can definitively distinguish between compounds with the same nominal mass but different atomic compositions, providing an unambiguous validation of the molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in positive ion mode.

-

The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

-

Conclusion

The comprehensive spectral analysis of this compound requires a multi-faceted approach. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can achieve unambiguous structural confirmation. The predicted spectral data outlined in this guide, based on fundamental principles and data from related structures, provide a robust framework for scientists working with this important heterocyclic scaffold. Each analytical step, from the choice of NMR solvent to the use of high-resolution mass spectrometry, serves as a self-validating measure, ensuring the highest degree of scientific integrity in drug development and chemical research.

References

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

- Chernyshev, V. M., et al. (2005). Synthesis of 3,5-disubstituted 1H-1,2,4-triazoles by condensation of imidates with hydrazides. Russian Chemical Bulletin, 54(10), 2456-2460.

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Available at: [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

-

NIST WebBook. (n.d.). Acetamide. Available at: [Link]

- Metz, G., et al. (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. (Note: General reference for fundamental principles).

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

ResearchGate. (2008). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: [Link]

-

Brieflands. (2020). Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. brieflands.com [brieflands.com]

- 8. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide (MW: 141.13): Synthesis, Characterization, and Potential Applications

Executive Summary: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Compounds featuring this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of a specific derivative, N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide, a molecule of significant interest for chemical biology and drug discovery. We will detail its chemical identity, propose robust methodologies for its synthesis and purification, outline a complete workflow for its analytical characterization, and discuss its potential as a research tool, particularly in the context of kinase inhibition.

Introduction and Chemical Identity

This compound belongs to the 3,5-disubstituted-1,2,4-triazole family. The presence of both an amino group and an acetamide group on the triazole ring presents multiple hydrogen bond donors and acceptors, making it a compelling scaffold for interacting with biological targets. Specifically, 3-amino-1,2,4-triazoles have been identified as potent inhibitors of critical signaling proteins like kinases, including Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory pathways.[1][2] This positions the title compound as a valuable building block or candidate molecule for screening in drug development programs.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 80616-55-3[3] |

| Molecular Formula | C₄H₇N₅O[3] |

| Molecular Weight | 141.13 g/mol [3] |

| Canonical SMILES | CC(=O)NC1=NN=C(N)N1 |

Synthesis and Purification

Synthetic Rationale

The most direct and logical pathway to this compound is the selective mono-N-acetylation of the commercially available precursor, 3,5-diamino-1H-1,2,4-triazole. The primary challenge in this synthesis is achieving regioselectivity and avoiding di-acetylation of both amino groups. Research on the acetylation of 5-amino-1H-[4][5][6]triazole has shown that aggressive acetylating agents like neat acetic anhydride can lead to multiple acetylations.[7] Therefore, a successful protocol relies on controlled reaction conditions, including the choice of a milder acetylating agent or careful stoichiometry and temperature management, to favor the formation of the desired mono-acetylated product. The purification strategy must then effectively separate the target compound from unreacted starting material and any di-acetylated byproduct.

Synthesis and Purification Workflow

Caption: Overall workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via selective N-acetylation.

Materials:

-

3,5-diamino-1H-1,2,4-triazole

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Deionized Water

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-diamino-1H-1,2,4-triazole (1.0 eq) in anhydrous pyridine.

-

Cool the resulting solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.0 eq) dropwise to the cooled solution over 30 minutes. Maintaining the temperature at 0°C is critical to control the reaction's exotherm and enhance selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding cold deionized water.

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude solid product.

Experimental Protocol: Purification

Objective: To purify the crude product and isolate the target compound.

Procedure:

-

Dissolve the crude solid obtained from the synthesis step in a minimum amount of hot methanol.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Slowly add deionized water to the hot methanolic solution until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to facilitate complete crystallization.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water and then dry them under vacuum. This procedure is analogous to methods used for similar heterocyclic compounds.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow

Caption: A standard analytical workflow for structural and purity validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The spectra of related triazoles have been extensively studied, providing a strong basis for interpretation.[1][4]

Procedure:

-

Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: A singlet around 2.0-2.2 ppm (acetyl CH₃), broad singlets for the NH₂ and NH protons, and a signal for the triazole ring C-H (or N-H, depending on the tautomer).

-

Expected ¹³C NMR signals: A signal around 170 ppm (amide carbonyl), a signal around 24 ppm (acetyl methyl), and two distinct signals for the triazole ring carbons.

Protocol 2: Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound, ensuring the correct product was formed. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this class of molecules.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak at m/z = 142.14, corresponding to the [M+H]⁺ ion.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for determining the purity of a synthesized compound. A reverse-phase method is typically effective for polar molecules like this.

Procedure:

-

Develop a method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid).

-

Prepare a standard solution of the sample at ~1 mg/mL.

-

Inject the sample and monitor the elution profile using a UV detector (e.g., at 220 nm and 254 nm).

-

Expected Result: A single major peak, with the area of this peak representing the purity of the compound (ideally >95%).

Biological Significance and Potential Applications

Kinase Inhibition

The 3-amino-1,2,4-triazole scaffold is a privileged structure in kinase inhibitor design. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. A notable example is IRAK4, a serine-threonine kinase essential for signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[2] Inhibition of IRAK4 is a promising therapeutic strategy for autoimmune diseases. The structural features of this compound make it an excellent candidate for screening against IRAK4 and other kinase targets.

IRAK4 Signaling Pathway

Caption: Simplified IRAK4 signaling pathway and the potential point of inhibition.

Safety and Handling

As a novel chemical entity, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be available, general precautions for related heterocyclic amines and amides should be followed.[6][9][10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[6][10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult a compound-specific SDS and perform a thorough risk assessment before handling.

Conclusion

This compound is a chemically tractable molecule with significant potential for researchers in drug discovery and chemical biology. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be rigorously validated using common analytical methods. Grounded in the well-established biological importance of the 3-amino-1,2,4-triazole scaffold, this compound serves as a promising starting point for developing novel therapeutics, particularly as inhibitors of protein kinases involved in disease.

References

-

Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

-

Frontera, A., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E. [Link]

-

Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central. [Link]

-

Penta Chemicals. (2023). Acetamide - Safety Data Sheet. Penta Chemicals. [Link]

-

CP Lab Safety. This compound, 95% Purity. CP Lab Safety. [Link]

-

Lukyanov, S.M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central. [Link]

-

National Center for Biotechnology Information. Acetamide. PubChem. [Link]

-

Royal Society of Chemistry. (2015). Analytical Methods. RSC Publishing. [Link]

-

Wikipedia. Acetamide. Wikipedia. [Link]

-

Bakherad, M., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

-